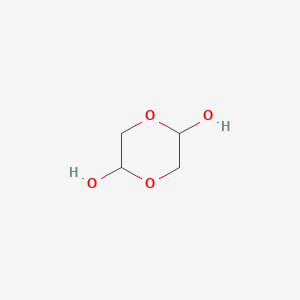

1,4-Dioxane-2,5-diol

Descripción general

Descripción

1,4-Dioxane-2,5-diol, also known as Glycolaldehyde dimer, is a member of dioxanes . It has a molecular formula of C4H8O4 and a molecular weight of 120.10 g/mol . It is a colorless liquid .

Synthesis Analysis

1,4-Dioxane-2,5-diol can be synthesized via dehydrative cyclization of vicinal diols catalyzed by acid or Lewis acid catalysts . A hydrogen-bonding catalyzed approach for the synthesis of 1,4-dioxanes from vicinal diols in ionic liquids under metal-free conditions has been reported .Molecular Structure Analysis

The IUPAC name for 1,4-Dioxane-2,5-diol is 1,4-dioxane-2,5-diol . The InChI is InChI=1S/C4H8O4/c5-3-1-7-4 (6)2-8-3/h3-6H,1-2H2 . The Canonical SMILES is C1C (OCC (O1)O)O .Chemical Reactions Analysis

1,4-Dioxane-2,5-diol can undergo dehydrogenative annulation reactions . It can also be used in Povarov-Type reactions .Physical And Chemical Properties Analysis

1,4-Dioxane-2,5-diol has a density of 1.5±0.1 g/cm3, a boiling point of 312.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It has an enthalpy of vaporization of 64.2±6.0 kJ/mol and a flash point of 142.8±27.9 °C . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación

Chemical Synthesis

1,4-Dioxane-2,5-diol is used in the synthesis of thiophene derivative and 1,4 Thienodiazepine -2,5- diones which exhibited promising antagonistic activity against p53-Mdm2 interaction . It’s also used in the synthesis of Trimethyl ( (5- [ (trimethylsilyl)oxy]-1,4-dioxan-2-yl)oxy)silane .

Optical Material Production

This compound finds wide application in synthesizing optical material with high refractive index .

Food Industry

1,4-Dioxane-2,5-diol is used as a food additive and flavoring agent .

Biocontrol Agent

It’s used as a biocontrol agent against plant pathogens .

Adhesive Production

This compound is used in the production of adhesives .

Polymer Production

1,4-Dioxane-2,5-diol is used as a monomer in polyurethane biomaterials that has been used as insulation on pacing leads . It’s also used in producing polymerisable compositions and antireflective coatings .

Photoresist Formulation

It’s used in synthesizing polymers for use in photoresist formulation for 193nm Immersion lithography .

Biodegradable and Environment Friendly

1,4-Dioxane-2,5-diol is biodegradable and environment friendly as it has been used as a source of sulphur for Mycobacterium phlei GTIS10 for microbial desulphurization which is essential study to remove the sulphur di oxide from combustion of fossil fuels .

Safety and Hazards

Mecanismo De Acción

Target of Action

1,4-Dioxane-2,5-diol is an endogenous metabolite The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that it’s an endogenous metabolite , which suggests it may interact with various biochemical processes in the body.

Biochemical Pathways

As an endogenous metabolite , it’s likely involved in various metabolic processes

Pharmacokinetics

As an endogenous metabolite , it’s likely to be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through normal metabolic waste pathways. These properties can impact the bioavailability of the compound.

Result of Action

As an endogenous metabolite , it’s likely to be involved in various physiological processes

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Dioxane-2,5-diol. For instance, storage conditions such as temperature and humidity can affect the stability of the compound . Furthermore, the compound’s action and efficacy can be influenced by various biological factors such as the presence of other metabolites, enzymes, and the physiological state of the individual.

Propiedades

IUPAC Name |

1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFVTAOSZBVGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945822 | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxane-2,5-diol | |

CAS RN |

23147-58-2 | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23147-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoaldehyde dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023147582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxane-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What challenges are associated with the synthesis of substituted hexaazaisowurtzitanes and how does 1,4-dioxane-2,5-diol relate to this?

A: The synthesis of substituted hexaazaisowurtzitanes, a class of high-energy materials, through direct condensation presents significant challenges. One major obstacle lies in the limited selection of suitable starting ammonia derivatives. [] Research indicates that understanding the formation process of these compounds is crucial for developing alternative synthetic routes. The study of acid-catalyzed condensation between benzyl carbamate and glyoxal led to the discovery of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol. This cyclic compound forms during the early stages of the reaction under low acidity, highlighting a competing reaction pathway that can hinder the formation of the desired caged hexaazaisowurtzitanes. [] This finding emphasizes the importance of controlling reaction conditions and understanding the underlying mechanisms to achieve desired product selectivity in this complex synthesis.

Q2: What factors influence the formation of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol during the condensation reaction?

A: The formation of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol is influenced by several factors, including solvent choice and acidity. [] The study revealed that solvents can exhibit varying effects: some react with benzyl carbamate, some promote side reactions, and others lead to the precipitation of condensation intermediates. For instance, DMSO demonstrates a strong deactivating effect on the acid-catalyzed condensation of benzyl carbamate with glyoxal, while CH3CN shows a strong activating effect. [] Additionally, the research highlights that the formation of N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol is favored under low acidity conditions. This suggests that careful control over these parameters is crucial for directing the reaction pathway towards the desired products and minimizing the formation of this specific 1,4-dioxane-2,5-diol derivative.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)